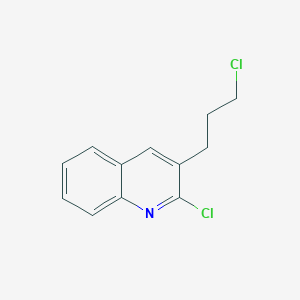

2-Chloro-3-(3-chloropropyl)quinoline

Description

Properties

IUPAC Name |

2-chloro-3-(3-chloropropyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c13-7-3-5-10-8-9-4-1-2-6-11(9)15-12(10)14/h1-2,4,6,8H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYHXZIFBMOXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439652 | |

| Record name | 2-chloro-3-(3-chloropropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159383-54-7 | |

| Record name | 2-chloro-3-(3-chloropropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chloropropyl)quinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Chloroquinoline+3-Chloropropyl chlorideK2CO3,DMF2-Chloro-3-(3-chloropropyl)quinoline

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at position 2 of the quinoline ring and the terminal position of the chloropropyl chain serve as reactive sites for nucleophilic substitution.

Key Reactions:

-

Quinoline Ring Substitution:

The C2-chlorine undergoes displacement with nucleophiles like amines or alkoxides. For example, reaction with morpholine yields 2-morpholino derivatives under basic conditions . -

Chloropropyl Chain Substitution:

The terminal Cl on the propyl group reacts with nucleophiles (e.g., iodide) via SN2 mechanisms. This is demonstrated in reactions with NaN₃ to form azido intermediates .

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Morpholine | 2-Morpholino derivative | K₂CO₃, DMF, 80°C | 75% | |

| Sodium azide | 3-(3-Azidopropyl)quinoline | DMF, 60°C, 12h | 62% | |

| Piperidine | 2-Piperidinoquinoline | EtOH, reflux | 68% |

Oxidation and Reduction Reactions

The quinoline core undergoes redox transformations, while the chloropropyl group remains inert under mild conditions.

Oxidation:

-

N-Oxide Formation:

Treatment with meta-chloroperbenzoic acid (m-CPBA) oxidizes the pyridine nitrogen to form quinoline N-oxide derivatives.

Reduction:

-

Dihydroquinoline Formation:

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2-dihydroquinoline.

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | m-CPBA | N-Oxide | CH₂Cl₂, 0°C | 85% | |

| Reduction | H₂/Pd-C | Dihydroquinoline | EtOAc, RT, 6h | 72% |

Coupling Reactions

The C2-chlorine participates in cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Table 3: Coupling Reaction Parameters

| Boronic Acid | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 78% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | THF | 65% |

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to positions 5 and 8.

Nitration:

Reaction with HNO₃/H₂SO₄ introduces nitro groups at C5 or C8 .

Sulfonation:

SO₃ in H₂SO₄ yields sulfonated derivatives, though yields are moderate due to competing side reactions .

Condensation and Cyclization Reactions

The chloropropyl chain participates in cyclization reactions under basic conditions.

Intramolecular Cyclization:

Treatment with K₂CO₃ in DMF eliminates HCl, forming a fused pyrido[1,2-a]quinoline system .

Key Research Findings

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)quinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.

Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0)

- Structure : Adds a methoxy (-OCH₃) group at the 6-position.

- Molecular Formula: C₁₃H₁₃Cl₂NO (MW: 286.16 g/mol).

- Key Differences :

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1)

- Structure : Ethoxy (-OCH₂CH₃) group at the 6-position.

- Molecular Formula: C₁₄H₁₅Cl₂NO (MW: 284.2 g/mol).

- Higher molecular weight and rotatable bonds (5 vs. 4 in methoxy analog) may affect pharmacokinetics.

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline (CAS 612494-85-6)

Positional Isomerism and Functional Group Impact

2-Chloro-3-(3-chloropropyl)-7-methylquinoline (CAS 159383-56-9)

- Structure : Methyl (-CH₃) group at the 7-position.

- Key Differences: Methyl’s electron-donating effect may increase electron density on the quinoline ring, altering reactivity in electrophilic substitutions. Lower polarity compared to methoxy/ethoxy analogs reduces solubility but improves metabolic stability.

2-Chloro-3-(3-chloropropyl)-7-bromoquinoline (CAS 848170-47-8)

Physicochemical and Market Comparison

Biological Activity

2-Chloro-3-(3-chloropropyl)quinoline is a quinoline derivative with notable biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure, has shown potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₁Cl₂N

- Molecular Weight : 240.13 g/mol

- CAS Number : 159383-54-7

Biological Activity Overview

Research has indicated that 2-chloro-3-(3-chloropropyl)quinoline exhibits significant biological activities:

-

Antibacterial Activity :

- Studies have demonstrated that quinoline derivatives possess potent antibacterial properties. For instance, compounds similar to 2-chloro-3-(3-chloropropyl)quinoline have been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy.

- A specific study reported that derivatives of quinoline showed enhanced activity against these pathogens when modified with different substituents .

-

Antifungal Activity :

- The compound has also been evaluated for antifungal properties. Research indicates that certain quinoline derivatives exhibit effectiveness against fungi such as Candida albicans and Aspergillus niger.

- The mechanism often involves the disruption of fungal cell membranes or inhibition of key metabolic pathways .

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-chloro-3-(3-chloropropyl)quinoline. In vitro evaluations have shown activity against various cancer cell lines.

- For example, compounds with similar structures were tested for their ability to inhibit cell proliferation in leukemia and melanoma cell lines, demonstrating promising results .

Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of several quinoline derivatives, including 2-chloro-3-(3-chloropropyl)quinoline. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values were determined for each compound against selected bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-3-(3-chloropropyl)quinoline | 32 | Staphylococcus aureus |

| 6-Bromo-2-chloroquinoline | 16 | Escherichia coli |

This table illustrates the comparative efficacy of these compounds, highlighting the potential of 2-chloro-3-(3-chloropropyl)quinoline as an antibacterial agent .

Antifungal Activity

In another study focused on antifungal properties:

- The compound was tested alongside other quinolines against Candida albicans.

| Compound | Zone of Inhibition (mm) | Fungal Species |

|---|---|---|

| 2-Chloro-3-(3-chloropropyl)quinoline | 15 | Candida albicans |

| Control (Fluconazole) | 20 | Candida albicans |

These findings suggest that while the compound is effective, it may not be as potent as established antifungals like fluconazole .

Anticancer Potential

In vitro studies assessed the cytotoxicity of various quinoline derivatives on cancer cell lines:

- The IC50 values were recorded to evaluate the potency against specific cancer types.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Chloro-3-(3-chloropropyl)quinoline | 12 | MV-4-11 (Leukemia) |

| Benzofuro[3,2-c]quinoline | 0.12 | MV-4-11 (Leukemia) |

The data indicates that while 2-chloro-3-(3-chloropropyl)quinoline shows activity, it is less potent compared to other more effective derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(3-chloropropyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is often synthesized via multi-step protocols. For example, 2-chloroquinoline derivatives are functionalized using nucleophilic substitution or click chemistry. A modified procedure for synthesizing 2-chloroquinoline-3-carbaldehydes involves Vilsmeier-Haack formylation followed by chlorination . Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) critically affect yield. For instance, Cu(I)-catalyzed 1,3-dipolar cycloaddition with phenylacetylene achieves >85% yield for triazole-linked derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Chloro-3-(3-chloropropyl)quinoline derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. IR spectroscopy identifies functional groups like C-Cl (750–550 cm⁻¹) and C=O (1680–1640 cm⁻¹). X-ray crystallography (e.g., for hydrazine derivatives) resolves stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological screening models are used for this compound?

- Methodological Answer : Initial screening often employs in vitro antioxidant (DPPH radical scavenging) and antimicrobial assays (gram-positive/-negative bacteria). For example, compound 1g showed 92.96% DPPH scavenging activity , while chalcone derivatives (e.g., MK-103) demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved?

- Methodological Answer : Contradictions may arise from assay-specific interference or concentration-dependent effects. For example, derivatives with strong antioxidant activity in DPPH assays might exhibit cytotoxicity via ROS-mediated apoptosis in cancer cells. Cross-validation using orthogonal assays (e.g., MTT for cytotoxicity and Comet for DNA damage) and dose-response studies are critical .

Q. What strategies optimize the solubility and bioavailability of 2-Chloro-3-(3-chloropropyl)quinoline derivatives?

- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonamides) or formulating nanoparticles, improve solubility. For instance, silsesquioxane-modified derivatives enhance thermal stability and solubility in polar solvents . Pharmacokinetic studies in murine models (e.g., HepG2 xenografts) further guide bioavailability optimization .

Q. How do structural modifications at the 3-chloropropyl position affect antitumor mechanisms?

- Methodological Answer : Substituents at this position modulate interactions with biological targets. For example, benzimidazole-linked derivatives induce apoptosis via Bax/Bcl-2 imbalance, caspase-3 activation, and PARP cleavage. In contrast, triazole derivatives disrupt tubulin polymerization. Computational docking (e.g., CDK2 or EGFR kinases) and transcriptomic profiling validate target engagement .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize Cu(I)-catalyzed click chemistry for high-yield, regioselective triazole derivatives .

- Biological Assays : Use 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance .

- Data Reproducibility : Validate NMR assignments with DEPT-135 and HSQC to avoid misassignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.